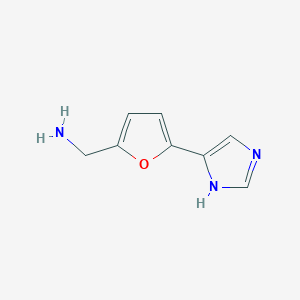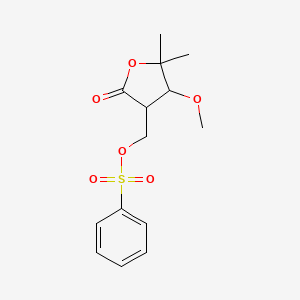
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate is an organic compound with a complex structure It features a tetrahydrofuran ring substituted with a methoxy group and a benzenesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate typically involves the reaction of 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding alcohol and benzenesulfonic acid.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or neutral conditions.
Major Products
Nucleophilic substitution: Products include substituted tetrahydrofuran derivatives.
Hydrolysis: Products are 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol and benzenesulfonic acid.
Oxidation: Products include 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-one.
Aplicaciones Científicas De Investigación
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate depends on its specific application In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having a methoxy group and a cyclic structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxy and aromatic sulfonate features.
Propiedades
Fórmula molecular |
C14H18O6S |
|---|---|
Peso molecular |
314.36 g/mol |
Nombre IUPAC |
(4-methoxy-5,5-dimethyl-2-oxooxolan-3-yl)methyl benzenesulfonate |
InChI |
InChI=1S/C14H18O6S/c1-14(2)12(18-3)11(13(15)20-14)9-19-21(16,17)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |
Clave InChI |
AEJJVZGBQGDFFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C(=O)O1)COS(=O)(=O)C2=CC=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


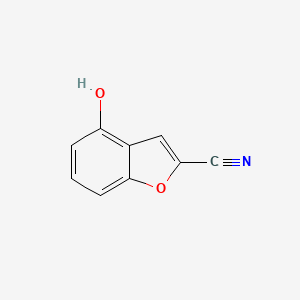


![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)


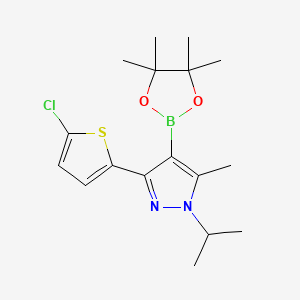
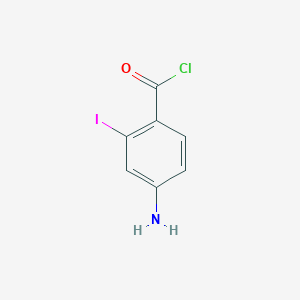
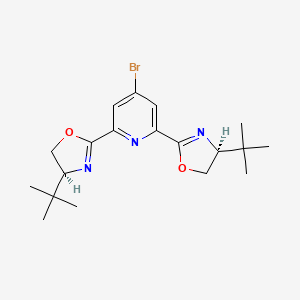
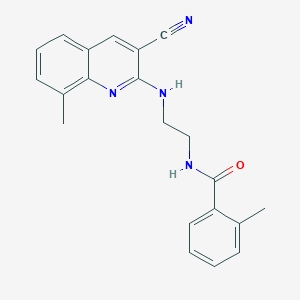

![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)
